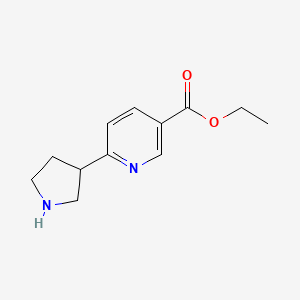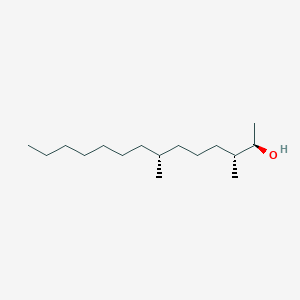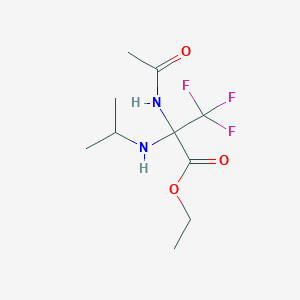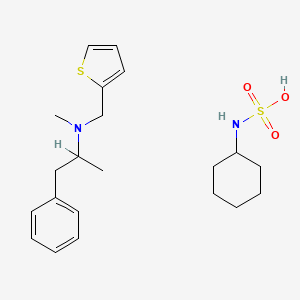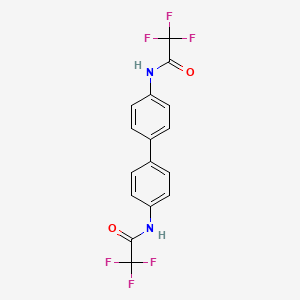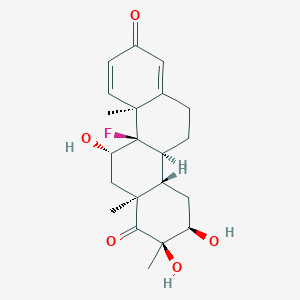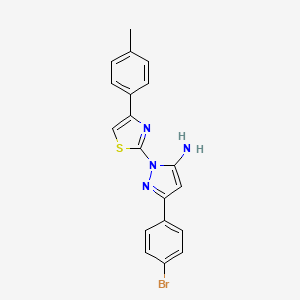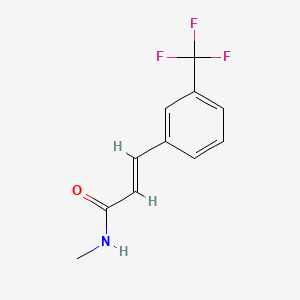
N-Methyl-m-(trifluoromethyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-m-(trifluoromethyl)cinnamamide is an organic compound characterized by the presence of a cinnamamide core structure with a trifluoromethyl group and a methyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-m-(trifluoromethyl)cinnamamide typically involves the reaction of methyl cinnamates with phenylethylamines. One efficient method utilizes Lipozyme® TL IM as a catalyst in continuous-flow microreactors. The reaction parameters include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes, achieving a maximum conversion of 91.3% . Traditional chemical synthesis methods may also involve condensation reagents such as 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ), dicyclohexylcarbodiimide (DCC), or triazine reagents in solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or pyridine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of continuous-flow microreactors and enzymatic catalysis offers a scalable and efficient approach for industrial synthesis, providing advantages such as short residence time, mild reaction conditions, and the ability to recycle or reuse catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-m-(trifluoromethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve standard organic solvents and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized cinnamamide derivatives, while substitution reactions can produce a variety of substituted cinnamamide compounds .
Applications De Recherche Scientifique
N-Methyl-m-(trifluoromethyl)cinnamamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-Methyl-m-(trifluoromethyl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, some derivatives of cinnamamide have been shown to interact with ergosterol in fungal cell membranes, leading to antifungal effects .
Comparaison Avec Des Composés Similaires
N-Methyl-m-(trifluoromethyl)cinnamamide can be compared with other cinnamamide derivatives, such as:
N-Decyl-N-methyl-3-trifluoromethylcinnamamide: Similar structure but with a decyl group, showing different biological activities.
N-(4-Chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide: Contains a benzenesulfonamide group, exhibiting distinct antimicrobial properties.
Coumaroyltyramine derivatives: Synthesized from hydroxycinnamate and phenylethylamines, these compounds have unique neuroprotective and anti-tyrosinase activities.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts specific chemical properties and biological activities that differentiate it from other cinnamamide derivatives.
Propriétés
Numéro CAS |
93040-59-6 |
|---|---|
Formule moléculaire |
C11H10F3NO |
Poids moléculaire |
229.20 g/mol |
Nom IUPAC |
(E)-N-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C11H10F3NO/c1-15-10(16)6-5-8-3-2-4-9(7-8)11(12,13)14/h2-7H,1H3,(H,15,16)/b6-5+ |
Clé InChI |
YEBIYCKHVHLBHN-AATRIKPKSA-N |
SMILES isomérique |
CNC(=O)/C=C/C1=CC(=CC=C1)C(F)(F)F |
SMILES canonique |
CNC(=O)C=CC1=CC(=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


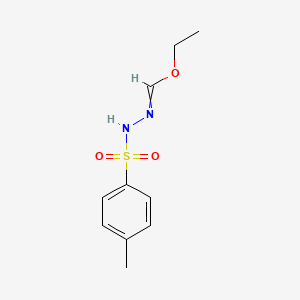
![methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate](/img/structure/B14169620.png)
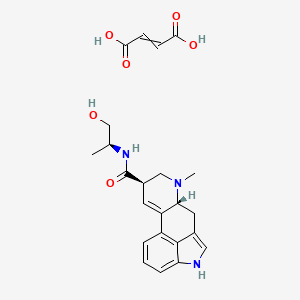
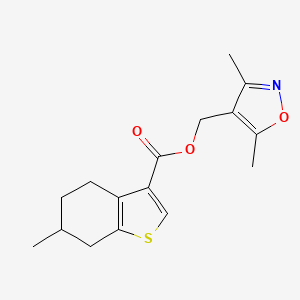
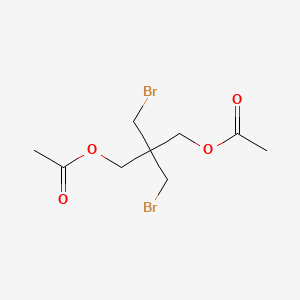
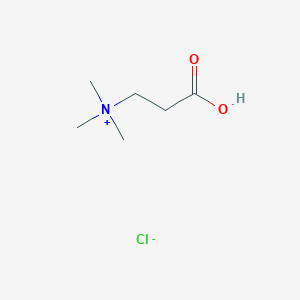
![1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14169643.png)
